molecular formula C8H8BrNO2 B3129856 (2S)-2-amino-2-(2-bromophenyl)acetic acid CAS No. 339274-34-9

(2S)-2-amino-2-(2-bromophenyl)acetic acid

Cat. No.: B3129856
CAS No.: 339274-34-9
M. Wt: 230.06 g/mol
InChI Key: PTWAPNNQAOAJDI-ZETCQYMHSA-N
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Description

(2S)-2-amino-2-(2-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the ortho position and an amino group at the alpha position

Mechanism of Action

Target of Action

The primary targets of (2S)-2-amino-2-(2-bromophenyl)acetic acid are currently unknown. This compound is a derivative of phenylacetic acid, containing a bromine atom . Phenylacetic acid derivatives are known to interact with various biological targets, but specific interactions of this compound need further investigation.

Mode of Action

Brominated phenylacetic acid derivatives are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . This suggests that the compound might interact with its targets through a similar mechanism, but this needs to be confirmed by experimental studies.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability, but further studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2S)-2-amino-2-(2-bromophenyl)acetic acid involves the bromination of phenylacetic acid followed by amination. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The resulting 2-bromophenylacetic acid is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(2-bromophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxo derivatives such as 2-bromo-2-oxo-phenylacetic acid.

    Reduction: Reduced derivatives like 2-amino-2-phenylacetic acid.

    Substitution: Substituted products such as 2-amino-2-(2-hydroxyphenyl)acetic acid.

Scientific Research Applications

(2S)-2-amino-2-(2-bromophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-phenylacetic acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    2-bromo-2-phenylacetic acid: Lacks the amino group, affecting its chemical properties and applications.

    2-amino-2-(4-bromophenyl)acetic acid: The bromine atom is at the para position, leading to different steric and electronic effects.

Uniqueness

(2S)-2-amino-2-(2-bromophenyl)acetic acid is unique due to the presence of both the bromine substituent and the amino group at specific positions on the phenylacetic acid backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-2-(2-bromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWAPNNQAOAJDI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282511
Record name (αS)-α-Amino-2-bromobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339274-34-9
Record name (αS)-α-Amino-2-bromobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339274-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-2-bromobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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